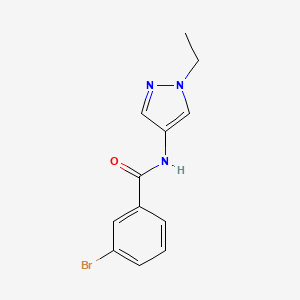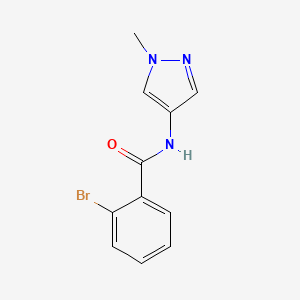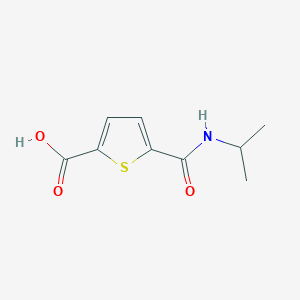![molecular formula C17H18N2 B7542012 4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The chemical structure of MMB-FUBINACA is similar to that of other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, which have been associated with numerous adverse health effects. MMB-FUBINACA is a Schedule I controlled substance in the United States, and its use is strictly prohibited.
Mécanisme D'action
MMB-FUBINACA acts on the cannabinoid receptors in the brain and nervous system, specifically the CB1 receptor. It produces its psychoactive effects by binding to these receptors and activating them. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the feelings of euphoria and relaxation associated with MMB-FUBINACA use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. Long-term use of MMB-FUBINACA has been associated with numerous adverse health effects, including addiction, psychosis, and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
MMB-FUBINACA has several advantages for use in laboratory experiments. Its potent psychoactive effects make it a useful tool for studying the cannabinoid receptor system and its role in the brain and nervous system. However, its status as a controlled substance limits its availability and use in research. Additionally, the potential health risks associated with MMB-FUBINACA use make it a less desirable option for laboratory experiments.
Orientations Futures
There are several future directions for research on MMB-FUBINACA. One area of interest is the development of new analytical methods for detecting MMB-FUBINACA in biological samples. This could lead to improved detection and monitoring of MMB-FUBINACA use and overdose. Another area of interest is the investigation of the long-term health effects of MMB-FUBINACA use, particularly in relation to addiction and cognitive impairment. Finally, researchers may explore the potential therapeutic uses of MMB-FUBINACA, such as in the treatment of pain or anxiety disorders.
Méthodes De Synthèse
The synthesis of MMB-FUBINACA involves the reaction of 4-cyanobenzyl chloride with N-methyl-2-phenylethylamine in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then reacted with 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid to form MMB-FUBINACA. The synthesis of MMB-FUBINACA is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MMB-FUBINACA has been the subject of numerous scientific studies, primarily in the field of forensic toxicology. Researchers have developed analytical methods to detect MMB-FUBINACA in biological samples such as blood, urine, and hair. These methods have been used to identify MMB-FUBINACA in cases of drug intoxication and overdose.
Propriétés
IUPAC Name |
4-[1-[(2-methylphenyl)methylamino]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13-5-3-4-6-17(13)12-19-14(2)16-9-7-15(11-18)8-10-16/h3-10,14,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGBGASOOKYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)



![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)
